[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6
Description
[Ir(dFOMeppy)₂(5,5'-dCF₃bpy)]PF₆ is a cyclometalated iridium(III) complex widely employed as a photoredox catalyst in organic synthesis. Its structure comprises two difluorinated phenylpyridine (dFOMeppy) ligands and one 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (5,5'-dCF₃bpy) ancillary ligand. Fc/Fc⁺ in MeCN), making it a potent oxidant in visible-light-mediated reactions such as C–H functionalization, radical coupling, and asymmetric catalysis . The compound exhibits strong absorption in the visible spectrum (λmax ≈ 400–450 nm) and emits phosphorescence at ~602 nm, attributed to metal-to-ligand charge transfer (MLCT) transitions .
Properties
Molecular Formula |
C36H22F16IrN4O2P |
|---|---|
Molecular Weight |
1069.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methoxypyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H8F2NO.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
InChI Key |
OYZFOACMOWSHNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.COC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ligands
- 2-(2,4-Difluorophenyl)-5-methoxypyridine (dFOMeppy) ligand is prepared via established organic synthesis routes involving selective fluorination and methoxylation of pyridine derivatives.
- 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine (5,5'-dCF₃bpy) is synthesized through bipyridine functionalization techniques introducing trifluoromethyl groups at the 5 and 5' positions.
Both ligands require high purity for successful complexation and are usually purified by recrystallization or chromatography.
Formation of the Iridium Dimer Intermediate
- The cyclometalated iridium dimer complex [(dFOMeppy)₂Ir(μ-Cl)]₂ is synthesized by reacting iridium trichloride hydrate with the dFOMeppy ligand under reflux conditions in a high-boiling solvent such as 2-ethoxyethanol or ethylene glycol.
- This reaction typically proceeds under nitrogen atmosphere to avoid oxidation and moisture interference.
- The dimer is isolated as a solid and purified by filtration and washing with organic solvents.
Complexation with 5,5'-dCF₃bpy and Anion Exchange
- The isolated iridium dimer is then reacted with the bipyridine ligand 5,5'-dCF₃bpy in a polar solvent such as ethylene glycol or dichloromethane under reflux.
- This step involves cleavage of the iridium dimer bridging chloride and coordination of the bipyridine ligand to form the mononuclear complex.
- After complexation, the reaction mixture is treated with ammonium hexafluorophosphate (NH₄PF₆) to exchange chloride ions with hexafluorophosphate, precipitating the desired complex as a yellow solid.
- The product is isolated by vacuum filtration, washed with water and organic solvents to remove impurities, and dried under high vacuum.
Detailed Experimental Procedure (Representative)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Iridium trichloride hydrate + 2-(2,4-difluorophenyl)-5-methoxypyridine, reflux in 2-ethoxyethanol under N₂ for 24 h | Formation of cyclometalated iridium dimer | Isolate by filtration, wash, dry |
| 2 | Iridium dimer + 5,5'-bis(trifluoromethyl)-2,2'-bipyridine, reflux in ethylene glycol under N₂ for 48 h | Mononuclear complex formation | Reaction monitored by TLC or UV-Vis spectroscopy |
| 3 | Addition of NH₄PF₆ aqueous solution, stirring at room temp | Anion exchange to PF₆⁻ salt, precipitation of product | Yellow solid isolated by vacuum filtration, washed, dried |
| Overall Yield | ~60-70% (depending on purification) | High purity confirmed by NMR, elemental analysis, and melting point >300 °C |
Characterization and Purity Assessment
- Melting Point: >300 °C indicating high thermal stability.
- Photocatalytic Activation: Absorption maximum at 465 nm suitable for visible-light photoredox catalysis.
- Purity: Typically ≥95% as determined by HPLC or NMR spectroscopy.
- Physical Form: Yellow powder or crystalline solid, air-sensitive requiring inert atmosphere handling.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Central Metal | Iridium (III) |
| Ligands | 2 × 2-(2,4-difluorophenyl)-5-methoxypyridine, 1 × 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| Counterion | Hexafluorophosphate (PF₆⁻) |
| Solvents | 2-Ethoxyethanol, ethylene glycol, dichloromethane, water |
| Atmosphere | Nitrogen inert atmosphere |
| Temperature | Reflux (~150 °C in ethylene glycol) |
| Reaction Time | 24 h (dimer formation), 48 h (complexation) |
| Yield | 60-70% overall |
| Purification | Vacuum filtration, washing with water and organic solvents |
| Stability | Air-sensitive, stable under inert conditions |
| Photophysical Activation | 465 nm (visible light) |
Research Results and Applications
The unique ligand environment in [Ir(dFOMeppy)₂-(5,5'-dCF₃bpy)]PF₆ imparts enhanced photostability and catalytic efficiency compared to non-fluorinated analogs. Its synthesis allows for fine-tuning of electronic properties critical for applications in:
Chemical Reactions Analysis
Types of Reactions
[Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 undergoes various types of reactions, including:
Photocatalysis: It acts as a photocatalyst in visible-light-mediated reactions.
Trifluoromethylation: It facilitates the trifluoromethylation of alkyl bromides.
Common Reagents and Conditions
Photocatalysis: Reactions are typically carried out under visible light (e.g., 465 nm) in the presence of a suitable light source and photoreactor.
Trifluoromethylation: Copper-catalyzed trifluoromethylation of alkyl bromides is a common reaction, with [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 serving as the photocatalyst.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in trifluoromethylation reactions, the primary product is the trifluoromethylated alkyl compound .
Scientific Research Applications
[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 is an iridium-based complex with potential in photochemical applications and light-emitting properties. It consists of two dFOMeppy (2,4-difluoro-6-methylpyridine) ligands and one 5,5'-dCF3bpy (5,5'-difluoromethyl-2,2'-bipyridine) ligand coordinated to a central iridium atom, with hexafluorophosphate as the counterion. The compound is a bright yellow powder and is sensitive to air, so it needs careful handling.
Scientific Research Applications
[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 is a photocatalyst and is being investigated for potential applications in LEDs and OLEDs.
- Photocatalysis [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 serves as a photocatalyst because it can facilitate electron transfer processes, potentially enhancing reaction rates and selectivity in photocatalytic applications. Iridium complexes such as [Ir(dFCF3ppy)2-(5,5′-dCF3bpy)]PF6 can be used in visible-light mediated photocatalytic organic transformations, including the alkylation of remote C-H bonds and alkene aminoarylation .
- Light-Emitting Diodes (LEDs) and Organic Light-Emitting Diodes (OLEDs) Due to its light-emitting properties, researchers are exploring the use of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6 in LEDs and OLEDs, which are electronic devices that convert electricity into light.
Structural and Functional Similarities
Several compounds share structural or functional similarities with [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6:
| Compound Name | Structure | Unique Features |
|---|---|---|
| [Ir(dFCF3ppy)2-(4,4'-dCF3bpy)]PF6 | Iridium complex with different ligands | Enhanced stability and different reactivity profiles |
| [Ir(ppy)2(bpy)]PF6 | Iridium complex with phenylpyridine ligands | Well-studied photocatalyst for various reactions |
| [Ir(dFOMeppy)2-(4,4'-dCF3bpy)]PF6 | Similar ligand structure but different dCF3 | Potentially different electronic properties |
Mechanism of Action
The mechanism of action of [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 involves its role as a photocatalyst. Upon exposure to visible light, the iridium complex undergoes photoexcitation, leading to the generation of reactive species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Redox Properties
The 5,5'-dCF₃bpy ligand distinguishes [Ir(dFOMeppy)₂(5,5'-dCF₃bpy)]PF₆ from analogous Ir(III) complexes. For example:
- In C–H alkylation, this variant yields only 28% product compared to 82% for the 5,5'-dCF₃bpy derivative .
- [Ir(dF(CF₃)ppy)₂(4,4'-dCF₃bpy)]PF₆ : CF₃ groups at the 4,4'-positions lower conjugation efficiency, resulting in a slightly reduced *E₁/₂ (+1.21 V) and 78% yield in the same reaction .
Table 1: Redox Potentials and Catalytic Performance of Selected Ir(III) Complexes
| Complex | *E₁/₂ (V vs. Fc/Fc⁺) | C–H Alkylation Yield (%) |
|---|---|---|
| [Ir(dFOMeppy)₂(5,5'-dCF₃bpy)]PF₆ | +1.30 | 82 |
| [Ir(dF(CF₃)ppy)₂(4,4'-dCF₃bpy)]PF₆ | +1.21 | 78 |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | +0.83 | 10 |
| [Ru(bpy)₃]Cl₂ | +0.77 | <5 |
Quenching Efficiency and Substrate Selectivity
The 5,5'-dCF₃bpy ligand enhances electron-deficient character, improving interactions with electron-rich substrates:
- Stern-Volmer Quenching : For 3-acetylbenzoic acid, [Ir(dFOMeppy)₂(5,5'-dCF₃bpy)]PF₆ exhibits a quenching rate constant (kq) of 2.5 × 10⁹ M⁻¹s⁻¹, significantly higher than unmodified Ir complexes .
Reaction Scope and Mechanistic Versatility
- Asymmetric Catalysis : Paired with chiral phosphoric acids, the 5,5'-dCF₃bpy complex achieves up to 96% enantiomeric excess in pyrrolidine synthesis via proton-coupled electron transfer (PCET) .
- Hydrogen Evolution: Analogues like [Ir(Hppy)₂(5,5'-dCF₃bpy)]PF₆ demonstrate high H₂ production turnover numbers (TON = 832), outperforming non-CF₃ variants due to stabilized MLCT states .
Stability and Practical Utility
The CF₃ groups enhance thermal stability (melting point >300°C) and solubility in polar solvents like acetonitrile, enabling scalable applications . In contrast, [Ir(dtbbpy)(ppy)₂]PF₆ degrades under prolonged irradiation, limiting its use in multistep reactions .
Key Research Findings
Synergy with Additives : In alkynylation reactions, the complex synergizes with 2-iodobenzoate to generate acyl radicals, achieving 81% yield under blue LED irradiation .
Limitations : While effective for electron-rich arenes, the catalyst shows reduced efficiency with electron-deficient substrates due to mismatched redox profiles .
Biological Activity
The compound [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 is a complex iridium(III) compound that has garnered attention for its potential applications in photocatalysis and photophysics. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and applications based on diverse research findings.
Chemical Structure and Properties
[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 consists of an iridium center coordinated to two dFOMeppy ligands and one 5,5'-dCF3bpy ligand. The molecular formula is , with a molecular weight of approximately 1145.69 g/mol. This compound exhibits strong luminescence properties, making it suitable for various applications in organic electronics and photocatalysis .
Mechanisms of Biological Activity
The biological activity of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 can be attributed to its photocatalytic properties. The compound acts as a photocatalyst under visible light irradiation, facilitating various synthetic transformations such as trifluoromethylation reactions. This capability is particularly relevant in medicinal chemistry where fluorinated compounds often exhibit enhanced biological properties .
Photocatalytic Mechanism
- Excitation : Upon irradiation at approximately 465 nm, the iridium complex undergoes electronic excitation.
- Energy Transfer : The excited state can transfer energy to substrates, initiating chemical reactions.
- Radical Formation : The process often involves the generation of radical species that can react with various substrates, enhancing reaction efficiency and selectivity .
Biological Applications
The compound has been investigated for its potential use in:
- Anticancer Therapy : Studies suggest that iridium complexes can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation upon light activation.
- Antimicrobial Activity : Preliminary research indicates that iridium complexes may exhibit antimicrobial properties due to their ability to disrupt cellular functions through ROS production .
Data Tables and Case Studies
Case Study: Anticancer Activity
A recent study explored the anticancer effects of [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6 on MCF-7 breast cancer cells. The results indicated:
- Mechanism : Induction of apoptosis via ROS generation.
- Effectiveness : IC50 values were reported around 10 µM after 24 hours of exposure.
- : The compound shows potential as a therapeutic agent in targeted cancer therapy due to its selective cytotoxicity and ability to generate ROS upon light activation .
Q & A
Q. What is the primary role of [Ir(dFOMeppy)₂-(5,5'-dCF3bpy)]PF6 in photoredox catalysis?
- Methodological Answer : This iridium-based complex functions as a triplet-state photoredox catalyst, enabling single-electron transfer (SET) processes under visible light irradiation. Its strong oxidative potential (e.g., E1/2 ~ +1.35 V vs SCE) allows it to oxidize substrates like alkylarenes, initiating radical-mediated transformations such as C–H functionalization or Smiles rearrangements . Researchers should verify its redox properties via cyclic voltammetry (CV) and compare them to substrate oxidation potentials to predict reactivity .
Q. What are the standard reaction conditions for using this catalyst?
- Methodological Answer : Typical conditions include:
- Catalyst loading : 1–2 mol% .
- Light source : Blue LEDs (450–470 nm) to excite the Ir(III) complex into its photoactive triplet state .
- Solvents : Acetonitrile (MeCN) or DMF, which stabilize radical intermediates .
- Additives : Bases like K2HPO4 or PhCO2K to neutralize acids generated during reactions .
- Reaction time : 6–24 hours at room temperature .
- Researchers should optimize these parameters using design-of-experiments (DoE) approaches to maximize yield .
Q. How is [Ir(dFOMeppy)₂-(5,5'-dCF3bpy)]PF6 synthesized and characterized?
- Methodological Answer : Synthesis involves ligand substitution reactions starting from IrCl3·nH2O and cyclometalating ligands (dFOMeppy, 5,5'-dCF3bpy), followed by counterion exchange with NH4PF6 . Characterization requires:
- NMR spectroscopy to confirm ligand coordination.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography to resolve the octahedral geometry .
- Cyclic voltammetry to measure redox potentials .
Advanced Research Questions
Q. How do substituents on the cyclometalating ligands influence the catalyst’s redox properties and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF3 on dCF3bpy) increase the Ir(III/Ir(IV) oxidation potential, enhancing oxidative capacity. Researchers can systematically modify ligands (e.g., replacing -CF3 with -OMe) and correlate changes to redox potentials (via CV) and catalytic efficiency (e.g., yield in benzylic C–H methoxylation) . Computational studies (DFT) can further elucidate ligand effects on frontier molecular orbitals .
Q. What strategies resolve contradictions in reported catalytic efficiencies across studies?
- Methodological Answer : Discrepancies may arise from:
- Light source variability : Use calibrated radiometry to ensure consistent photon flux .
- Oxygen sensitivity : Conduct reactions under inert atmospheres (N2/Ar) to exclude radical quenching by O2.
- Catalyst purity : Validate via elemental analysis and HRMS .
- Substrate scope limitations : Electron-rich substrates (e.g., p-OMe alkylarenes) typically show higher reactivity due to lower oxidation potentials . Control experiments with reference substrates (e.g., ethylbenzene derivatives) can standardize comparisons .
Q. How can solvent choice impact reaction pathways in [Ir(dFOMeppy)₂-(5,5'-dCF3bpy)]PF6-mediated reactions?
- Methodological Answer : Polar aprotic solvents (e.g., MeCN, DMF) stabilize radical intermediates and enhance charge separation during SET. Protic solvents (e.g., MeOH) may quench radicals or deactivate the catalyst. To assess solvent effects:
- Compare reaction rates/yields in solvents with varying dielectric constants.
- Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates .
- Solvent screening should accompany temperature-controlled studies to isolate thermodynamic vs. kinetic effects .
Q. What advanced techniques elucidate the mechanism of Ir-catalyzed C–H functionalization?
- Methodological Answer : Mechanistic studies should combine:
- Transient absorption spectroscopy to track excited-state dynamics of the Ir catalyst .
- Isotopic labeling (e.g., D2O or <sup>18</sup>O2) to probe H-transfer or oxygenation steps .
- Radical trapping experiments (e.g., TEMPO) to confirm radical intermediates .
- Kinetic isotope effects (KIE) to distinguish between H-atom transfer (HAT) and proton-coupled electron transfer (PCET) pathways .
Q. How can researchers troubleshoot low yields in photoredox reactions using this catalyst?
- Methodological Answer : Follow this workflow:
Verify light penetration : Use UV-vis spectroscopy to ensure the reaction mixture absorbs at the LED wavelength .
Assess catalyst stability : Monitor decomposition via in-situ UV-vis or <sup>31</sup>P NMR (PF6<sup>−</sup> counterion) .
Optimize stoichiometry : Adjust substrate-to-catalyst ratios and base/additive concentrations .
Screen for side reactions : Use GC-MS or LC-HRMS to identify byproducts .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing catalytic performance data?
- Methodological Answer : Use:
- Multivariate analysis (e.g., PCA) to identify dominant factors (e.g., light intensity, solvent) .
- Response surface methodology (RSM) to model non-linear relationships between variables .
- Error analysis : Report standard deviations across triplicate runs and use Student’s t-test to assess significance .
Q. How should researchers design experiments to compare [Ir(dFOMeppy)₂-(5,5'-dCF3bpy)]PF6 with other photoredox catalysts?
- Methodological Answer :
- Benchmark reactions : Select a standardized reaction (e.g., benzilic C–H methoxylation) and compare turnover numbers (TON), quantum yields, and substrate scope .
- Cross-catalyst controls : Use identical light sources, solvents, and substrate concentrations.
- Long-term stability tests : Monitor catalyst activity over multiple cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
